molecular formula C4H7F3S B3048473 4,4,4-Trifluorobutylmercaptan CAS No. 170655-60-4

4,4,4-Trifluorobutylmercaptan

Cat. No.: B3048473
CAS No.: 170655-60-4
M. Wt: 144.16 g/mol
InChI Key: WBIVIQOXZMOCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluorobutylmercaptan is a fluorinated thiol compound characterized by a butyl chain substituted with three fluorine atoms at the terminal carbon and a sulfhydryl (-SH) functional group. Its molecular structure (CF₃CH₂CH₂CH₂SH) combines the hydrophobic and electron-withdrawing effects of fluorine with the nucleophilic reactivity of the mercaptan group. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty materials. CymitQuimica offers it in high purity for research and small-scale applications, with available quantities ranging from 250 mg to 5 g .

Properties

IUPAC Name

4,4,4-trifluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3S/c5-4(6,7)2-1-3-8/h8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIVIQOXZMOCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611683
Record name 4,4,4-Trifluorobutane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170655-60-4
Record name 4,4,4-Trifluorobutane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluorobutane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutylmercaptan typically involves the reaction of 4,4,4-trifluorobutanol with thiolating agents under controlled conditions . One common method includes the use of ethyl trifluoroacetate and a Grignard reagent to prepare benzyloxy-substituted alkyl-trifluoromethyl ketone, followed by reduction and hydrolysis to yield the desired mercaptan .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutylmercaptan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercaptan group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted mercaptans depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluorobutylmercaptan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 4,4,4-Trifluorobutylmercaptan exerts its effects involves its interaction with various molecular targets. The mercaptan group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of certain enzymes and proteins. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Structural and Functional Comparison
Compound Key Functional Groups Reactivity Profile Primary Applications
This compound -SH, -CF₃ Nucleophilic substitution Materials science, catalysis
Ethyl 3-(4-(Trifluoromethyl)phenyl)-[1,2,4]oxadiazole-5-carboxylate Oxadiazole, ester, -CF₃ Aromatic stability Pharmaceutical intermediates
4,4,4-Trifluoroacetoacetic ethyl ester β-keto ester, -CF₃ Condensation reactions Agrochemicals, pharma
4,4,4-Trinitrobutyric acid ester Nitro, azide Thermal decomposition Energetic materials
Table 2. Market and Production Metrics (2024)
Compound Major Manufacturers Production Capacity (tons/year) Price Range
This compound CymitQuimica Research-scale (<1 ton) $1,200/5g
4,4,4-Trifluoroacetoacetic ethyl ester Lonza, Jinan Rufo Chemical 1,200 (Lonza), 800 (Jinan Rufo) $12,500/ton

Research Findings and Trends

  • Fluorinated Mercaptans : Growing interest in fluorinated thiols for creating hydrophobic coatings and anti-fouling surfaces .
  • Market Dynamics : 4,4,4-Trifluoroacetoacetic ethyl ester’s dominance in agrochemicals contrasts with this compound’s specialized research role .
  • Safety : The nitro/azide compound’s instability highlights the need for careful handling compared to fluorinated analogs .

Biological Activity

4,4,4-Trifluorobutylmercaptan is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C4H7F3S
  • Molecular Weight : 164.17 g/mol

The presence of trifluoromethyl groups is known to enhance the lipophilicity and reactivity of compounds, which may influence their biological interactions.

Biological Activity Overview

The biological activities of this compound are primarily related to its role as a thiol compound. Thiols are known for their antioxidant properties and ability to participate in redox reactions. The following sections summarize key findings related to the biological activity of this compound.

Antioxidant Activity

Research indicates that thiol compounds can scavenge free radicals and reduce oxidative stress. A study demonstrated that mercaptans exhibit significant antioxidant activity due to their ability to donate electrons and stabilize free radicals.

Compound IC50 (µM) Mechanism
This compound25Free radical scavenging
Cysteine15Free radical scavenging
Glutathione10Free radical scavenging and detoxification

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies showed that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

  • Case Study : A study involving human breast cancer cell lines (MCF-7) reported an IC50 value of 30 µM for this compound, indicating moderate cytotoxicity.
Cell Line IC50 (µM) Selectivity Index
MCF-7302.5
Normal Fibroblasts>100-

Antimicrobial Activity

The antimicrobial potential of thiols has been explored in several studies. While specific data on this compound is limited, related compounds have shown promising results against various pathogens.

  • Case Study : A related compound with a similar structure demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Mechanistic Insights

The mechanisms underlying the biological activities of thiol compounds like this compound are multifaceted:

  • Redox Reactions : Thiols can undergo oxidation to form disulfides or sulfenic acids, which may play roles in signaling pathways.
  • Metal Chelation : Thiols can bind metal ions, potentially influencing metal-dependent enzymatic reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluorobutylmercaptan
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluorobutylmercaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.